Bienvenue dans la boutique en ligne BenchChem!

1-(oxane-4-carbonyl)azetidine-3-carbonitrile

Fragment-based drug discovery Lead-like properties Molecular complexity

1-(Oxane-4-carbonyl)azetidine-3-carbonitrile is a structurally unique, sp³-rich scaffold designed for fragment-based drug discovery. Its balanced XLogP3 (-0.5), TPSA (53.3 Ų), and zero H-bond donors meet fragment library guidelines, while the pre-installed azetidine-3-carbonitrile serves as a tunable reversible covalent warhead for serine/cysteine proteases and kinase inhibitors. Unlike planar fragments, this non-flat building block enriches 3D screening collections and accelerates hit-to-lead optimization. Replace generic azetidine-3-carbonitriles with this differentiated core to improve metabolic stability and permeability profiles.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 2034512-77-9
Cat. No. B2857412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxane-4-carbonyl)azetidine-3-carbonitrile
CAS2034512-77-9
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESC1COCCC1C(=O)N2CC(C2)C#N
InChIInChI=1S/C10H14N2O2/c11-5-8-6-12(7-8)10(13)9-1-3-14-4-2-9/h8-9H,1-4,6-7H2
InChIKeyACGZPCZUQHOGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxane-4-carbonyl)azetidine-3-carbonitrile (CAS 2034512-77-9): Structural Identity, Class Context, and Selection Rationale for Procurement


1-(Oxane-4-carbonyl)azetidine-3-carbonitrile (CAS 2034512-77-9) is a synthetic, heterocyclic small molecule characterized by an azetidine ring bearing a 3-carbonitrile substituent and an oxane (tetrahydropyran) carbonyl moiety at the 1-position [1]. With a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol, it belongs to the broader class of azetidine-3-carbonitrile building blocks used in medicinal chemistry and diversity-oriented synthesis [2]. Its computed XLogP3 of -0.5 and topological polar surface area (TPSA) of 53.3 Ų distinguish it from simpler azetidine-3-carbonitrile scaffolds, positioning it as a moderately polar, lead-like fragment for scaffold-hopping campaigns and fragment-based drug discovery [1].

Why 1-(Oxane-4-carbonyl)azetidine-3-carbonitrile Cannot Be Substituted by Generic Azetidine-3-carbonitrile Analogs in Medicinal Chemistry Campaigns


Although a variety of azetidine-3-carbonitrile derivatives are commercially available, simple substitution with the parent azetidine-3-carbonitrile (MW 82.10 g/mol), 1-acetylazetidine-3-carbonitrile (MW 124.14 g/mol), or even the carboxylic acid congener 1-(oxane-4-carbonyl)azetidine-3-carboxylic acid (MW 213.23 g/mol) results in substantially different physicochemical and pharmaceutical property profiles . The target compound uniquely combines the oxane-carbonyl N-capping group with the 3-carbonitrile, affording a balanced XLogP3 of -0.5 and a TPSA of 53.3 Ų, which are critical determinants of permeability, solubility, and metabolic stability [1]. Generic substitution without these specific structural features would alter hydrogen-bond acceptor/donor ratios, molecular complexity (269 vs. 85 for azetidine-3-carbonitrile), and synthetic tractability, ultimately yielding non-equivalent lead matter in hit-to-lead optimization [1].

Quantitative Differentiation Evidence for 1-(Oxane-4-carbonyl)azetidine-3-carbonitrile Against Closest Azetidine-3-carbonitrile Analogs


Molecular Weight and Fractional sp³ Character Differentiate 1-(Oxane-4-carbonyl)azetidine-3-carbonitrile from Parent Azetidine-3-carbonitrile

The target compound possesses a molecular weight of 194.23 g/mol and a complexity score of 269, compared to 82.10 g/mol and a complexity of 85 for the parent azetidine-3-carbonitrile [1]. This ~2.4-fold increase in molecular weight is accompanied by the addition of the oxane ring, which increases the fraction of sp³-hybridized carbons (Fsp³) and enhances three-dimensionality—a parameter correlated with improved clinical success rates in drug discovery [2]. The oxane-carbonyl cap also introduces an additional hydrogen-bond acceptor without increasing the hydrogen-bond donor count, preserving a favorable HBD of 0 [1].

Fragment-based drug discovery Lead-like properties Molecular complexity

Lipophilicity Modulation: XLogP3 = -0.5 of 1-(Oxane-4-carbonyl)azetidine-3-carbonitrile vs. Carboxylic Acid and Acetyl Analogs

The XLogP3 of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile is -0.5, indicating a moderately hydrophilic character ideal for oral bioavailability [1]. In contrast, the carboxylic acid analog 1-(oxane-4-carbonyl)azetidine-3-carboxylic acid (XLogP3 ≈ -2.4, estimated) is significantly more polar, which can limit passive membrane permeability . The acetyl analog 1-acetylazetidine-3-carbonitrile has a lower molecular weight (124.14 g/mol) but an XLogP3 of approximately 0.1, suggesting higher lipophilicity and potentially greater metabolic liability . The carbonitrile functionality itself offers a metabolic advantage over the carboxylic acid, as nitriles are generally less susceptible to Phase II glucuronidation and may serve as reversible covalent modifiers of serine and cysteine proteases [2].

Lipophilicity ADME optimization Nitrilase stability

Ring Strain and Synthetic Diversification Potential: 1-(Oxane-4-carbonyl)azetidine-3-carbonitrile vs. Sulfonyl Fluoride and Carboxylic Acid Congeners

Azetidine rings possess approximately 25.2 kcal/mol of ring strain (estimated from cycloalkane data), which can be exploited in ring-opening reactions for diversification [1]. However, different 3-substituents profoundly alter the chemical stability and downstream synthetic utility. 1-(Oxane-4-carbonyl)azetidine-3-carbonitrile features a nitrile group that is stable under a wide range of reaction conditions (pH 1–10 at room temperature for >24 h, based on class-level stability data) and can serve as a precursor to amines, amidines, tetrazoles, and carboxylic acids [2]. In contrast, the sulfonyl fluoride analog (CAS 2249508-02-7) is a highly reactive electrophile that undergoes defluorosulfonylation under basic or nucleophilic conditions, making it less suitable for multi-step synthetic sequences where the azetidine ring must remain intact until a later stage [3]. The carboxylic acid congener (CAS 1340453-42-0) requires protection/deprotection strategies that add synthetic steps and reduce overall yield .

Ring strain Nitrilase stability Sulfonyl fluoride electrophilicity Click chemistry

Hydrogen Bond Acceptor Capacity and Solubility Profile vs. Azetidine-3-carbonitrile

With three hydrogen bond acceptors (oxane oxygen, carbonyl oxygen, and nitrile nitrogen) and zero hydrogen bond donors, 1-(oxane-4-carbonyl)azetidine-3-carbonitrile is predicted to exhibit moderate aqueous solubility without the efflux liability associated with carboxylic acid analogs [1]. The parent azetidine-3-carbonitrile has only two HBA (nitrile nitrogen and azetidine NH) and one HBD (azetidine NH), which can limit solubility and increase promiscuity due to the free NH acting as a hydrogen-bond donor to off-target proteins . The oxane-carbonyl cap effectively masks the azetidine NH, eliminating the HBD while adding an HBA, thereby improving the HBA/HBD ratio from 2:1 to 3:0 [1].

Aqueous solubility Hydrogen bonding Permeability

Procurement-Driven Research and Industrial Application Scenarios for 1-(Oxane-4-carbonyl)azetidine-3-carbonitrile (CAS 2034512-77-9)


Fragment-Based Drug Discovery (FBDD) Library Design for CNS and Anti-Inflammatory Targets

With a molecular weight of 194.23 g/mol, XLogP3 of -0.5, and TPSA of 53.3 Ų, 1-(oxane-4-carbonyl)azetidine-3-carbonitrile meets the Physicochemical Guidelines for fragment libraries (MW < 250; -0.5 < XLogP3 < 3.5; TPSA < 90 Ų), while offering balanced lipophilicity and zero HBDs [1]. The compound's compatibility with standard biophysical screening methods (SPR, NMR, and thermal shift assays) and its structural dissimilarity from planar, aromatic fragments make it a valuable addition to 3D-enriched fragment collections targeting kinases, GPCRs, and epigenetic proteins implicated in CNS disorders and inflammation [2].

Covalent Inhibitor Design Leveraging the Nitrile Warhead

The nitrile group at the azetidine 3-position can serve as a reversible covalent warhead for serine and cysteine proteases, as well as for nitrilase-sensitive targets [3]. Unlike the sulfonyl fluoride analog (CAS 2249508-02-7), which reacts indiscriminately with nucleophilic residues, the nitrile of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile offers predictable, tuneable reactivity that can be optimized through the electronic and steric environment of the azetidine-oxane scaffold [4]. This enables the rational design of selective covalent inhibitors with reduced off-target reactivity.

High-Throughput Screening (HTS) Cherry-Picking for Phenotypic Assays

The structural novelty of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile—defined by its oxane-azetidine-carbonitrile triad—enhances the diversity of any screening collection [1]. Its predicted solubility profile (moderate, driven by 3 HBA and a low logP) facilitates dissolution in DMSO and aqueous assay buffers at typical screening concentrations (10–30 μM), minimizing the risk of false negatives due to compound precipitation or aggregation [2]. Procurement of this compound for HTS libraries addresses the critical need for non-flat, sp³-rich scaffolds that improve hit confirmation rates.

Late-Stage Functionalization and Scaffold Hopping in Kinase Drug Discovery

The azetidine-3-carbonitrile core is a recognized bioisostere and scaffold-hopping element in kinase inhibitor design, as evidenced by patents disclosing azetidine-3-carbonitrile-containing inhibitors of FGFR, JAK, and ATR kinases with IC₅₀ values ranging from <100 nM to 246 nM [5][6]. 1-(Oxane-4-carbonyl)azetidine-3-carbonitrile provides a pre-functionalized scaffold that can be directly elaborated at the nitrile (to amidines, tetrazoles, aminomethyl) or through directed C–H functionalization of the oxane ring, accelerating the synthesis of focused kinase inhibitor libraries [3].

Quote Request

Request a Quote for 1-(oxane-4-carbonyl)azetidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.